molecular formula C15H29N3O2 B1289768 tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate CAS No. 190964-91-1

tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B1289768
CAS No.: 190964-91-1
M. Wt: 283.41 g/mol
InChI Key: PUGUVPMTGGMMAB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H29N3O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties, which include a tert-butyl ester group and a piperazine ring. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable piperazine compound.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Stirred Tank Reactors (CSTRs): for the initial formation of intermediates.

    Flow Reactors: for the esterification step, allowing precise control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by reacting with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of complex molecules. Its stability and reactivity make it suitable for constructing diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs.

Medicine

Pharmaceutical research utilizes this compound in the development of new therapeutic agents. Its derivatives have shown potential in treating various conditions, including neurological disorders and infections.

Industry

In the chemical industry, this compound is used in the production of agrochemicals and specialty chemicals. Its role as an intermediate in the synthesis of active ingredients is well-recognized.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to biological targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-benzylpiperidin-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-methoxypiperidin-1-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-7-5-13(6-8-18)17-11-9-16(4)10-12-17/h13H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGUVPMTGGMMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595317
Record name tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190964-91-1
Record name tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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